molecular formula C16H12N2O3 B7433020 (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate

(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate

Cat. No. B7433020
M. Wt: 280.28 g/mol
InChI Key: SGZFQAHDKFVUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-(pyridin-2-yl)-1H-isoquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and has a molecular formula of C23H15N3O2.

Mechanism of Action

The mechanism of action of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by binding to metal ions and altering their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to alter the fluorescence properties of metal ions, making it a potential tool for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate in lab experiments include its potential as an anticancer agent and its ability to detect metal ions. However, limitations include its limited solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate. These include further investigation of its mechanism of action, its potential use as an anticancer agent, and its ability to detect metal ions in biological systems. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has been reported in the literature. The most common method involves the reaction of 2-aminopyridine and 4-chloroisoquinoline-1-carboxylic acid in the presence of a base and a coupling reagent. The resulting product is then treated with ethyl cyanoacetate to obtain the final compound.

Scientific Research Applications

(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-7-11(5-6-18-15)10-21-16(20)14-9-17-8-12-3-1-2-4-13(12)14/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFQAHDKFVUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)OCC3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate

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